Cas no 2680779-00-2 (3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid)

3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2680779-00-2
- 3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid
- EN300-28297852
- 3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid
-
- インチ: 1S/C18H23N3O4/c1-11-6-7-13(16(22)23)8-15(11)21(17(24)25-18(3,4)5)9-14-12(2)19-10-20-14/h6-8,10H,9H2,1-5H3,(H,19,20)(H,22,23)
- InChIKey: HVBZXNRTXFQXOK-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C1C=C(C(=O)O)C=CC=1C)CC1=C(C)NC=N1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 345.16885622g/mol
- どういたいしつりょう: 345.16885622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 95.5Ų
3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297852-0.05g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 0.05g |
$983.0 | 2023-09-07 | ||
Enamine | EN300-28297852-0.5g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 0.5g |
$1124.0 | 2023-09-07 | ||
Enamine | EN300-28297852-0.1g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 0.1g |
$1031.0 | 2023-09-07 | ||
Enamine | EN300-28297852-0.25g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 0.25g |
$1078.0 | 2023-09-07 | ||
Enamine | EN300-28297852-2.5g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 2.5g |
$2295.0 | 2023-09-07 | ||
Enamine | EN300-28297852-1.0g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 1g |
$1172.0 | 2023-05-24 | ||
Enamine | EN300-28297852-10g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 10g |
$5037.0 | 2023-09-07 | ||
Enamine | EN300-28297852-5.0g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 5g |
$3396.0 | 2023-05-24 | ||
Enamine | EN300-28297852-10.0g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 10g |
$5037.0 | 2023-05-24 | ||
Enamine | EN300-28297852-1g |
3-{[(tert-butoxy)carbonyl][(4-methyl-1H-imidazol-5-yl)methyl]amino}-4-methylbenzoic acid |
2680779-00-2 | 1g |
$1172.0 | 2023-09-07 |
3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acidに関する追加情報
Comprehensive Overview of 3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid (CAS No. 2680779-00-2)
The compound 3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid (CAS No. 2680779-00-2) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butoxy carbonyl (Boc) protecting group and a 4-methyl-1H-imidazol-5-yl moiety, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and its potential applications in drug discovery.
In recent years, the demand for imidazole derivatives has surged, driven by their widespread use in medicinal chemistry. The 4-methyl-1H-imidazol-5-yl group in this compound is particularly noteworthy, as it is a key structural feature in many histamine receptor ligands and enzyme inhibitors. This has led to a growing interest in CAS No. 2680779-00-2 as a building block for designing novel therapeutics targeting inflammatory and immune-related diseases.
The tert-butoxy carbonyl (Boc) group in this molecule serves as a protective moiety for amines, a critical feature in peptide synthesis and organic chemistry. This functionality has made 3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid a subject of interest in peptide-based drug development, where protecting groups are essential for controlling reaction specificity. The compound’s stability under various conditions also makes it suitable for high-throughput screening and combinatorial chemistry applications.
From a synthetic perspective, the 4-methylbenzoic acid backbone of this compound offers versatility in further functionalization. Researchers have explored its use in creating small-molecule inhibitors and protease substrates, aligning with current trends in precision medicine and targeted therapy. The compound’s compatibility with modern click chemistry techniques further enhances its utility in bioconjugation and labeling studies.
Given the rising focus on green chemistry and sustainable synthesis, CAS No. 2680779-00-2 has also been evaluated for its environmental footprint. Its efficient synthesis routes and potential for catalytic recycling align with the pharmaceutical industry’s shift toward eco-friendly processes. This aspect is particularly relevant to researchers searching for sustainable chemical intermediates or green synthesis methodologies.
In summary, 3-{(tert-butoxy)carbonyl(4-methyl-1H-imidazol-5-yl)methylamino}-4-methylbenzoic acid represents a multifaceted tool for modern drug discovery and biochemical research. Its structural features, combined with its applicability in peptide synthesis, enzyme modulation, and sustainable chemistry, position it as a compound of enduring interest. As the scientific community continues to explore its potential, this molecule is likely to play a pivotal role in advancing next-generation therapeutics and biochemical tools.
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